Introduction to the Thieno[2,3-b]thiophene Scaffold
Introduction to the Thieno[2,3-b]thiophene Scaffold
An In-Depth Technical Guide to the Chemical Properties and Potential Applications of Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (CAS Number: 175202-66-1)
The thieno[2,3-b]thiophene core is a fused heterocyclic system composed of two thiophene rings. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic and structural properties. Thiophene-containing compounds are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-glycation properties.[1] The fused thieno[2,3-b]thiophene system, in particular, has been explored for its potential as antitumor, antiviral, and antiglaucoma agents, as well as inhibitors of platelet aggregation.[2][3] Furthermore, these compounds have found applications in optical and electronic systems as semiconductors and co-polymerization agents.[2]
This guide focuses on the specific derivative, methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (CAS No. 175202-66-1), providing a comprehensive overview of its chemical properties, potential synthesis, and likely applications in drug development based on the known characteristics of the broader thieno[2,3-b]thiophene class.
Chemical Identity and Properties of CAS No. 175202-66-1
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Chemical Name: Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
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CAS Number: 175202-66-1
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Molecular Formula: C₁₀H₁₀O₂S₂
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Molecular Weight: 226.32 g/mol
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Structure:
/ S C=C(C) \ / S
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a solid at room temperature | The planar, relatively rigid fused ring system and molecular weight suggest a higher melting point than a simple liquid. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | The presence of the methyl ester and the aromatic core suggests solubility in organic solvents. The overall nonpolar nature predicts low aqueous solubility. |
| Stability | The thieno[2,3-b]thiophene core is generally stable. | Fused aromatic systems tend to be chemically robust. |
Synthesis and Reactivity
General Synthetic Strategies for Thieno[2,3-b]thiophenes
The synthesis of the thieno[2,3-b]thiophene scaffold can be achieved through various methods. One common approach involves the reaction of active methylene compounds with carbon disulfide under basic conditions, followed by alkylation with an appropriate α-halo ester or ketone.
A general workflow for the synthesis of thieno[2,3-b]thiophene derivatives is depicted below:
Caption: General synthetic workflow for thieno[2,3-b]thiophene derivatives.
Potential Synthesis of Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
A plausible synthetic route to the title compound could involve the reaction of a suitable β-ketoester with sulfur and a reagent like methyl 2-chloro-3-oxobutanoate in a Gewald-type reaction, followed by further cyclization. While a specific protocol for this exact molecule is not published, a representative experimental procedure for a related compound, diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, provides valuable insight.
Experimental Protocol: Synthesis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
This protocol is for a related compound and should be adapted and optimized for the synthesis of the title compound.
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Reaction Setup: To a stirred solution of ethyl acetoacetate and elemental sulfur in ethanol, add a catalytic amount of a base such as triethylamine.
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Addition of Reagents: Slowly add a solution of an appropriate α-haloketone or ester to the reaction mixture at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactivity of the Thieno[2,3-b]thiophene Core
The thieno[2,3-b]thiophene system is an electron-rich aromatic scaffold. The reactivity is influenced by the substituents on the rings.
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Electrophilic Aromatic Substitution: The electron-rich nature of the thiophene rings makes them susceptible to electrophilic substitution reactions such as halogenation, nitration, and acylation. The positions of substitution will be directed by the existing methyl and carboxylate groups.
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Modification of the Carboxylate Group: The methyl ester functionality can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to the alcohol.
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Metalation: The thiophene rings can be deprotonated with strong bases like n-butyllithium to form lithiated species, which can then be reacted with various electrophiles to introduce new functional groups.
Potential Applications in Drug Development
The thieno[2,3-b]thiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity.
Known Biological Activities of Thieno[2,3-b]thiophene Derivatives
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Anti-inflammatory and Antioxidant Activity: Many thiophene-containing compounds have demonstrated significant anti-inflammatory and antioxidant properties.[1]
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Antitumor and Antiviral Activity: Derivatives of the thieno[2,3-b]thiophene core have been investigated as potential antitumor and antiviral agents.[2][3]
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Enzyme Inhibition: Certain thieno[2,3-b]thiophene derivatives have shown inhibitory activity against various enzymes, including those involved in platelet aggregation.[2][3]
The presence of the methyl and methyl ester substituents on the title compound provides handles for further chemical modification to optimize its biological activity and pharmacokinetic properties. The diagram below illustrates the potential drug discovery workflow starting from a hit compound like a thieno[2,3-b]thiophene derivative.
Caption: A simplified workflow for drug discovery and development.
Spectroscopic Characterization
While the specific spectroscopic data for methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate is not available, data for a structurally similar compound, 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile, can provide an indication of the expected spectral features.[1]
| Spectroscopic Data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile | |
| IR (KBr, cm⁻¹) | 2964, 2213 |
| ¹H-NMR (400 MHz, CDCl₃) | δ 2.69 (s, 6H, CH₃) |
| ¹³C-NMR (100 MHz, CDCl₃) | δ 14.8 (2 CH₃), 108.5 (2 CAr), 113.3 (2 CN), 134.1 (CAr), 143.1 (2 CAr), 150.8 (CAr) |
For methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate, one would expect to see characteristic signals for the methyl ester (a singlet around 3.8-4.0 ppm in ¹H-NMR and a carbonyl signal around 160-170 ppm in ¹³C-NMR) in addition to the signals for the methyl groups and the aromatic core.
Conclusion
Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate is a derivative of the biologically significant thieno[2,3-b]thiophene scaffold. While specific data for this compound is limited, the known chemistry and biological activities of this class of molecules suggest that it is a valuable compound for further investigation in drug discovery and materials science. The synthetic accessibility and potential for chemical modification make it an attractive starting point for the development of novel therapeutic agents and functional materials. Further research is warranted to fully elucidate the chemical and biological properties of this specific molecule.
References
- Al-Omair, M. A., et al. (2013). 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1272.
- Mabkhot, Y. N., et al. (2013). Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3332.
- Sayed, O. M., et al. (2014). 3,4-Dimethyl-2,5-functionalized thieno[2,3-b]thiophenes: Versatile precursors for novel bis-thiazoles. Journal of Sulfur Chemistry, 35(6), 649-663.
- Al-Majid, A. M., et al. (2012).
